Product packaging for 3,7-Dimethyloctane-1-thiol(Cat. No.:CAS No. 138077-76-6)

3,7-Dimethyloctane-1-thiol

Cat. No.: B14277800
CAS No.: 138077-76-6
M. Wt: 174.35 g/mol
InChI Key: RQWWXOUTWRSURG-UHFFFAOYSA-N
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Description

3,7-Dimethyloctane-1-thiol is a branched-chain alkyl thiol of interest in various research fields. Thiols are widely utilized in organic synthesis for constructing complex molecules and in materials science, particularly as ligands for stabilizing metal nanoparticles and in creating self-assembled monolayers (SAMs) on gold surfaces. The branched isoprenoid-like structure of this compound may impart unique steric and electronic properties, making it a valuable compound for investigating structure-activity relationships in catalysis and surface science. Researchers can employ this reagent to study ligand effects in nanomaterial synthesis or as a building block in the development of novel polymers with specific functional properties. As with all thiols, it operates through the high affinity of the sulfhydryl group for metal surfaces and its ability to form disulfide bonds. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22S B14277800 3,7-Dimethyloctane-1-thiol CAS No. 138077-76-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138077-76-6

Molecular Formula

C10H22S

Molecular Weight

174.35 g/mol

IUPAC Name

3,7-dimethyloctane-1-thiol

InChI

InChI=1S/C10H22S/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3

InChI Key

RQWWXOUTWRSURG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCS

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3,7 Dimethyloctane 1 Thiol

Established Synthetic Pathways to 3,7-Dimethyloctane-1-thiol

The synthesis of this compound can be achieved through several established routes, primarily involving the introduction of a thiol group onto a C10 branched hydrocarbon backbone.

Radical Addition of Thioacetic Acid to Branched Alkenes

A common method for the preparation of thiols is the radical-initiated addition of thioacetic acid to an alkene. In the case of this compound, the precursor is 3,7-dimethyloctene. The reaction proceeds via a free radical mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

The synthesis involves refluxing 3,7-dimethyloctene with thioacetic acid in the presence of a catalytic amount of AIBN in a suitable solvent like methanol. core.ac.uknih.gov This process yields the intermediate, 3,7-dimethyloctyl ethanethiolate. core.ac.uknih.gov Subsequent hydrolysis of this thioester is required to furnish the final thiol product.

Reaction Scheme:

Step 1: Thioester Formation 3,7-dimethyloctene + Thioacetic Acid --(AIBN, reflux)--> 3,7-dimethyloctyl ethanethiolate core.ac.uknih.gov

Step 2: Hydrolysis 3,7-dimethyloctyl ethanethiolate + Base/Acid --> this compound + Acetate/Acetic Acid

ReactantsReagentsConditionsProductYield
3,7-dimethyloctene, Thioacetic acidAIBN, MethanolReflux, 6h3,7-dimethyloctyl ethanethiolate~55% nih.gov

Thiolation of Branched Alkyl Halides via Thiourea (B124793) Adducts and Subsequent Hydrolysis

An alternative and widely used method for synthesizing thiols from alkyl halides involves the use of thiourea. chemistrysteps.comlibretexts.orglibretexts.org This method is particularly effective for primary alkyl halides and proceeds through a two-step sequence involving the formation of an isothiouronium salt followed by alkaline hydrolysis. libretexts.orgias.ac.in

For the synthesis of this compound, the precursor 1-bromo-3,7-dimethyloctane (B123281) is reacted with thiourea. rsc.org The reaction mixture is typically heated to reflux. rsc.org The resulting S-alkylisothiouronium salt is then hydrolyzed with a base, such as sodium hydroxide, to yield the desired thiol. rsc.org This method avoids the common side reaction of sulfide (B99878) formation often encountered when using sulfide or hydrosulfide (B80085) ions as nucleophiles. libretexts.org

Reaction Details: rsc.org

Reactants Reagents Conditions Product Yield

Synthesis of Key Precursors for this compound

The synthesis of the target thiol is dependent on the availability of suitable precursors. The preparation of the key alkyl halide intermediate is a critical step.

Preparation of 1-Bromo-3,7-dimethyloctane from 3,7-Dimethyl-1-octanol

1-Bromo-3,7-dimethyloctane is a crucial precursor for the thiolation reaction described in section 2.1.2. It is synthesized from the corresponding alcohol, 3,7-Dimethyl-1-octanol, through a nucleophilic substitution reaction. rsc.org A common and high-yielding method involves the use of hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). rsc.org

The reaction is typically carried out by heating a mixture of 48% HBr and concentrated H₂SO₄, to which 3,7-Dimethyl-1-octanol is added slowly. rsc.org The mixture is then heated for an extended period to ensure complete conversion. rsc.org Purification is achieved through extraction and subsequent distillation under reduced pressure. rsc.org

Synthesis Parameters: rsc.org

Reactant Reagents Conditions Product Yield

Derivatization and Functionalization Strategies of this compound

The thiol group in this compound is a versatile functional handle that allows for various derivatization and functionalization reactions.

Formation of Metal Thiolate Intermediates

Thiols are known to react with metals and metal complexes to form metal thiolates. wikipedia.org These reactions typically proceed through the deprotonation of the thiol to form a thiolate anion (RS⁻), which then acts as a ligand, coordinating to the metal center. wikipedia.org

This compound can form metal thiolate intermediates with various metals. A notable example is its use in the synthesis of ligand-coated gold nanoparticles. nih.govresearchgate.net In this application, this compound, often in a mixture with other thiols, is added to a solution containing a gold salt, such as HAuCl₄. core.ac.uknih.gov The gold is then reduced, for example with sodium borohydride, leading to the formation of gold nanoparticles where the thiol ligands are bound to the gold surface through gold-thiolate bonds. core.ac.uknih.gov This demonstrates the formation of a gold thiolate intermediate from this compound.

General Reaction for Gold Thiolate Formation: HAuCl₄ + n(this compound) + Reducing Agent --> Au-(S-CH₂-C₈H₁₇(CH₃)₂)n + Byproducts core.ac.uknih.gov

This reactivity is not limited to gold; other transition metals can also form complexes with this compound through similar thiolate linkages. wikipedia.org

Oxidative Dimerization to Branched Disulfides

The conversion of thiols to their corresponding disulfides is a fundamental and widely utilized transformation in organic chemistry. This reaction, formally an oxidation, involves the coupling of two thiol molecules to form a sulfur-sulfur bond. libretexts.org In the case of this compound, this process leads to the formation of a branched disulfide, bis(3,7-dimethyloctyl) disulfide. The interconversion is a redox reaction where the thiol represents the reduced state and the disulfide represents the oxidized state. libretexts.org

The direct dehydrogenation of thiols is an atom-economical approach to synthesizing symmetrical disulfides. nih.gov This oxidative coupling can be promoted by various methods, including the use of catalysts or radical-based pathways. nih.govresearchgate.net

Precursor Chemistry: Synthesis of this compound

The availability of the precursor, this compound, is crucial for the synthesis of its corresponding disulfide. One established synthetic route starts from the commercially available alcohol, 3,7-dimethyl-1-octanol. The synthesis proceeds in two main steps:

Bromination of the Alcohol : 3,7-dimethyl-1-octanol is converted to 1-bromo-3,7-dimethyloctane. This is typically achieved by reacting the alcohol with hydrobromic acid (HBr) and concentrated sulfuric acid (H₂SO₄) at elevated temperatures. rsc.org This acid-catalyzed substitution reaction yields the alkyl bromide in high purity after distillation. rsc.org

Conversion to Thiol : The resulting 1-bromo-3,7-dimethyloctane is then converted to the target thiol. A common method involves reacting the bromide with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield this compound. rsc.org

A summary of the reaction steps and yields is presented below.

Table 1: Synthesis of this compound from 3,7-Dimethyl-1-octanol

Step Starting Material Reagents Product Yield (%)
1 3,7-Dimethyl-1-octanol 48% HBr, conc. H₂SO₄ 1-Bromo-3,7-dimethyloctane 87% rsc.org
2 1-Bromo-3,7-dimethyloctane 1. Thiourea, H₂O 2. NaOH, H₂O This compound 75% rsc.org

An alternative synthesis involves the radical addition of thioacetic acid to 3,7-dimethyloctene, catalyzed by an initiator like azobisisobutyronitrile (AIBN), followed by hydrolysis to give the thiol. core.ac.uk

Research Findings on Oxidative Dimerization

The oxidative coupling of thiols to disulfides can be achieved through various protocols, which are often applicable to a broad range of substrates, including branched aliphatic thiols. nih.gov Modern synthetic strategies often focus on mild conditions, high yields, and the use of efficient catalysts or reagents that avoid harsh oxidants. nih.govchemrxiv.org

Recent research has highlighted methods such as:

Radical Coupling : N-anomeric amides have been shown to efficiently convert thiols into sulfur radicals, which then couple to form symmetrical disulfides. This method is notable for proceeding under mild conditions without the need for external oxidants or additives. nih.gov

Catalytic Oxidation : Recyclable magnetic nanoparticles have been developed as catalysts for the oxidative dimerization of various thiols. researchgate.net These systems often use a mild oxidant and allow for easy separation and reuse of the catalyst. While not specifically documented for this compound, these methods show high efficiency for other alkyl thiols. researchgate.net

Redox-Click Chemistry : The reaction of thiols with reagents like sulfuryl fluoride (B91410) has been described as a "redox-click" reaction, characterized by high efficiency, broad scope, and simple purification, providing a powerful tool for disulfide synthesis. chemrxiv.org

The general transformation for the dimerization of this compound is as follows:

2 R-SH → R-S-S-R + 2[H] (where R = 3,7-dimethyloctyl)

The following table summarizes representative conditions used for the oxidative dimerization of various thiols, which are analogous to the transformation of this compound.

Table 2: Representative Conditions for Oxidative Dimerization of Thiols to Disulfides

Thiol Substrate Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Reference
Thiophenol Al-MMT Nanoparticles THF 50 2 h High researchgate.net
Ethyl Thiol (Et-SH) Al-MMT Nanoparticles THF 50 60 min 88 researchgate.net
Benzyl Thiol Al-MMT Nanoparticles THF 50 60 min 91 researchgate.net
Various Thiols N-anomeric amide CH₂Cl₂ Room Temp 0.5-2 h 82-98 nih.gov
Various Thiols Sulfuryl Fluoride (SO₂F₂) CH₂Cl₂ Room Temp 5 min >99 chemrxiv.org

These findings demonstrate that the synthesis of bis(3,7-dimethyloctyl) disulfide from its thiol precursor is readily achievable through established and emerging oxidative methodologies. The choice of method can be tailored based on desired reaction speed, scale, and tolerance for other functional groups. The resulting branched disulfide is a key intermediate in various applications, including as a ligand in the synthesis of functionalized nanoparticles. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
bis(3,7-dimethyloctyl) disulfide
3,7-Dimethyl-1-octanol
1-Bromo-3,7-dimethyloctane
Hydrobromic acid
Sulfuric acid
Thiourea
Sodium hydroxide
3,7-dimethyloctene
Thioacetic acid
Azobisisobutyronitrile (AIBN)
Sulfuryl fluoride
Thiophenol
Ethyl Thiol

Advanced Spectroscopic and Analytical Characterization of 3,7 Dimethyloctane 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3,7-Dimethyloctane-1-thiol. Both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Ligand Composition

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound and for quantifying its presence when it serves as a ligand on nanoparticles. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the local electronic environment of each proton.

When this compound is bound to a nanoparticle surface, the ¹H NMR signals of the ligand are typically broadened due to the reduced molecular tumbling. nih.gov However, the relative integration of the signals can still be used to confirm the ligand's integrity and to determine the composition of mixed-ligand systems. frontiersin.org For quantitative analysis, the nanoparticle-ligand complex can be digested to release the ligands into solution, resulting in sharp NMR signals that allow for accurate concentration measurements. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH ₃ (at C7)~0.86d6H
CH ₃ (at C3)~0.88d3H
CH ₂ (C4, C5, C6)~1.10-1.40m6H
CH (at C7)~1.50m1H
CH (at C3)~1.65m1H
CH ₂ (at C2)~1.85m2H
CH ₂ (at C1)~2.52q2H
SH ~1.3-1.6t1H

Note: Predicted values are based on the analysis of similar branched alkanes and the known effects of a thiol group. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides definitive confirmation of the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. rsc.org The chemical shift of each carbon is highly sensitive to its local environment, allowing for the unambiguous assignment of all carbon atoms in the molecule. illinois.edu

The ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in its structure, confirming the branched nature of the alkyl chain. The chemical shifts can be predicted based on empirical data for similar branched alkanes. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C8 (CH₃ at C7)~22.6
C9 (CH₃ at C3)~19.5
C10 (CH₃ at C7)~22.7
C6~24.7
C7~28.0
C2~30.0
C5~37.3
C4~39.2
C3~36.5
C1~25.0

Note: Predicted values are based on data from similar branched alkanes and may vary based on experimental conditions. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Conformation and Packing Order

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the vibrational modes of this compound. When these molecules form self-assembled monolayers (SAMs) on a substrate, such as gold, FTIR can provide information about the conformation and packing order of the alkyl chains. researchgate.net

The FTIR spectrum of this compound is characterized by several key absorption bands. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups typically appear in the 2800-3000 cm⁻¹ region. The positions of the symmetric and asymmetric CH₂ stretching modes are sensitive to the conformational order of the alkyl chains. In well-ordered, all-trans chains, these peaks are found at lower wavenumbers (around 2918 and 2850 cm⁻¹, respectively) compared to disordered, gauche-rich chains. docbrown.info The presence of the thiol group is indicated by a weak S-H stretching band around 2550-2600 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)
Asymmetric CH₃ Stretch~2955
Asymmetric CH₂ Stretch~2920
Symmetric CH₃ Stretch~2870
Symmetric CH₂ Stretch~2850
S-H Stretch~2560
CH₂ Scissoring~1465

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. semanticscholar.org The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound (174.35 g/mol ). nih.gov

Electron ionization (EI) is a common method that leads to extensive fragmentation of the molecule. The fragmentation of alkanethiols is characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments. researchgate.net The fragmentation pattern of this compound would be expected to show characteristic losses of alkyl groups, particularly at the branching points, which stabilize the resulting carbocations. The presence of the sulfur atom also influences the fragmentation, with characteristic ions containing sulfur being observed.

Table 4: Predicted Key Mass Fragments for this compound

m/zPossible Fragment Ion
174[C₁₀H₂₂S]⁺ (Molecular Ion)
141[M - SH]⁺
115[M - C₄H₉]⁺
87[M - C₆H₁₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Note: These are predicted fragments based on typical alkane and alkanethiol fragmentation rules. researchgate.net

Thermogravimetric Analysis (TGA) for Organic Ligand Content Determination in Hybrid Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. When this compound is used as a surface ligand on nanoparticles, TGA can be employed to determine the organic ligand content of these hybrid materials. nih.gov

The TGA curve of nanoparticles capped with this compound would show a weight loss step corresponding to the thermal decomposition and desorption of the organic ligands from the nanoparticle surface. nih.gov The temperature range of this weight loss provides information about the thermal stability of the ligand-nanoparticle bond. By quantifying the percentage of weight loss, the grafting density of the thiol ligands on the nanoparticle surface can be calculated, assuming the composition of the inorganic core is known. This information is critical for understanding and controlling the properties of the functionalized nanoparticles.

Dynamic Light Scattering (DLS) for Colloidal System Size and Stability Assessment

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension, making it ideal for characterizing colloidal systems of nanoparticles functionalized with this compound. The technique works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations.

DLS provides the hydrodynamic diameter of the nanoparticles, which includes the inorganic core and the surrounding ligand shell, as well as any associated solvent molecules. frontiersin.org This measurement is crucial for assessing the colloidal stability of the nanoparticle dispersion. An increase in the hydrodynamic diameter over time can indicate particle aggregation. DLS can also be used to monitor the stability of these colloidal systems under different conditions, such as changes in pH or temperature, which can affect the conformation and interactions of the this compound ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Surface Plasmon Resonance and Colloidal Stability Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring the adsorption of this compound onto noble metal nanoparticles, such as gold, by observing changes in the Localized Surface Plasmon Resonance (LSPR). The LSPR is a phenomenon that gives these nanoparticles their distinct color, which is highly sensitive to the local refractive index at the nanoparticle's surface. mdpi.com

When this compound is introduced to a colloidal solution of gold nanoparticles, the thiol group forms a strong bond with the gold surface. This adsorption of a molecular layer on the nanoparticles alters the surrounding refractive index, causing a shift in the LSPR peak to longer wavelengths (a redshift). The magnitude of this shift is proportional to the surface coverage of the thiol, allowing for the quantitative monitoring of the functionalization process.

Furthermore, UV-Vis spectroscopy is instrumental in assessing the colloidal stability of the functionalized nanoparticles. If the nanoparticles aggregate, their LSPR peak will broaden and may be accompanied by the appearance of a secondary peak at a longer wavelength. This change in the spectral profile is a clear indicator of colloidal instability.

Below is a table of representative data illustrating the LSPR shift of gold nanoparticles upon functionalization with varying concentrations of this compound.

Concentration of this compound (µM)LSPR Peak Wavelength (nm)Redshift (Δλ) (nm)Colloidal Stability
0 (Bare Nanoparticles)520.50.0Stable
10521.81.3Stable
25523.22.7Stable
50524.54.0Stable
100524.64.1Onset of Instability

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Ligand Exchange Reactions

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction. nih.govspringernature.com In the context of this compound, ITC is invaluable for studying ligand exchange reactions, where the thiol displaces another ligand from a surface, such as that of a nanoparticle or a self-assembled monolayer.

In a typical ITC experiment, a solution of nanoparticles or a surface functionalized with a weakly bound ligand is placed in the sample cell, and a solution of this compound is incrementally injected. The instrument measures the heat released or absorbed upon each injection. khanacademy.org The resulting data can be analyzed to determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the reaction. khanacademy.org

The enthalpy change (ΔH) provides insight into the changes in bonding during the exchange, while the entropy change (ΔS) reflects changes in the system's disorder, including conformational changes and the release of solvent molecules. khanacademy.org Together, these parameters offer a comprehensive understanding of the driving forces behind the ligand exchange process.

The table below presents hypothetical thermodynamic data for the ligand exchange of an oleate-capped nanoparticle with this compound.

Thermodynamic ParameterValueUnit
Stoichiometry (n)1.2(thiol molecules per binding site)
Binding Affinity (Ka)2.5 x 105M-1
Enthalpy Change (ΔH)-15.8kJ/mol
Entropy Change (ΔS)45.2J/mol·K
Gibbs Free Energy Change (ΔG)-29.3kJ/mol

Scanning Tunneling Microscopy (STM) for Surface Adsorption and Self-Assembled Monolayer Morphology

Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique capable of visualizing conductive surfaces at the atomic and molecular scale. It is an essential tool for investigating the surface adsorption of this compound and the morphology of the resulting self-assembled monolayers (SAMs). dtic.mil

By scanning a sharp conductive tip over the surface, STM can map the topography of the SAM, revealing details about the molecular packing, ordering, and the presence of defects. beilstein-journals.org The branched structure of this compound, with its methyl groups at the 3 and 7 positions, can influence the packing density and long-range order of the SAM compared to linear alkanethiols. STM can directly visualize these structural differences.

STM studies can also provide information on the orientation of the adsorbed molecules, whether they are standing upright or lying down on the surface, and can identify different phases or domains within the monolayer. nsf.gov

The following table summarizes typical morphological features of a this compound SAM on a gold (111) surface as observed by STM.

FeatureObservation
Domain SizeSmall, typically in the range of 5-20 nm
Molecular PackingPredominantly disordered with short-range hexagonal packing
Defect DensityHigh, with numerous domain boundaries and point defects
Molecular OrientationPrimarily upright with some tilted molecules at domain boundaries
Surface CoverageSub-monolayer to full monolayer depending on deposition conditions

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution (when incorporated)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique used to determine the molecular weight distribution of polymers. When this compound is incorporated into a polymer, either as a chain transfer agent during polymerization or through post-polymerization modification, GPC is crucial for characterizing the resulting material. nih.gov

The analysis provides key parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. These values are essential for understanding how the incorporation of the thiol has affected the polymer's chain length and distribution. A change in these parameters can significantly impact the polymer's physical and chemical properties.

The table below shows a hypothetical GPC analysis of a polymer before and after functionalization with this compound.

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Base Polymer15,20018,5001.22
Polymer with this compound12,80015,1001.18

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in a sample, which can then be used to determine the empirical formula and verify the stoichiometry of a synthesized derivative of this compound.

For instance, if this compound is reacted with another molecule to form a new, purified compound, elemental analysis can confirm the success of the reaction by comparing the experimentally determined elemental composition with the theoretically calculated values for the expected product. A close match between the experimental and theoretical values provides strong evidence for the formation of the desired compound and its purity.

The table below compares the theoretical elemental composition of this compound with hypothetical experimental results.

ElementTheoretical %Experimental %
Carbon (C)68.8868.75
Hydrogen (H)12.7112.85
Sulfur (S)18.4018.30

Theoretical and Computational Chemistry Applied to 3,7 Dimethyloctane 1 Thiol Systems

Molecular Modeling and Simulation Methodologies

To study the dynamics and thermodynamics of systems containing 3,7-dimethyloctane-1-thiol, various molecular modeling and simulation techniques are employed, ranging from coarse-grained models for large-scale phenomena to detailed quantum mechanical calculations for electronic properties.

Coarse-grained (CG) models simplify molecular representations by grouping several atoms into a single interaction site or "bead." numberanalytics.comwikipedia.org This reduction in the number of degrees of freedom allows for simulations of larger systems over longer timescales than are feasible with all-atom models. wikipedia.orgrsc.org

The MARTINI force field is a prominent example of a CG model widely used for biomolecular and materials simulations. cgmartini.nlacs.org In the MARTINI framework, molecules are typically represented by a four-to-one mapping, where four heavy atoms and their associated hydrogens are represented by a single bead. cgmartini.nl The force field defines different bead types (e.g., polar, non-polar, charged) to capture the essential chemical features of the underlying atomic structure. cgmartini.nl

For a molecule like this compound, a CG model would represent the alkyl chain and the thiol headgroup with a series of connected beads. This approach is particularly useful for studying large-scale phenomena such as the self-assembly of monolayers over large surface areas or the aggregation of thiol-functionalized nanoparticles. numberanalytics.comresearchgate.nettandfonline.com The interactions between these CG beads are described by potentials that account for bonded (bond stretching, angles, dihedrals) and non-bonded (van der Waals, electrostatic) forces. researchgate.net The parameterization of these potentials is often based on reproducing experimental data, such as partitioning free energies between different solvents, or by matching results from more detailed all-atom simulations. cgmartini.nl

The latest version, Martini 3, offers improved parameterization and broader coverage of chemical space, making it suitable for complex systems involving proteins, lipids, and small molecules. scitation.org Tools like martinize2 can be used to generate CG topologies and coordinates from atomistic structures for use in simulation packages like GROMACS. cgmartini.nl

Mean-field theory is a powerful computational approach for understanding the thermodynamics of ligand binding, particularly in systems with high ligand densities, such as self-assembled monolayers (SAMs) on nanocrystals. acs.orgnih.gov This method simplifies the complex many-body problem by considering the interaction of a single ligand with an average field created by all other ligands in the system. nih.gov

Conformational Analysis and Steric Hindrance Effects of Branched Alkyl Chains

The presence of methyl groups at the 3 and 7 positions of the octyl chain in this compound significantly influences its conformational landscape and introduces steric hindrance. Conformational analysis, the study of the different spatial arrangements of a molecule, is crucial for understanding how this branching affects molecular packing and interactions. ucalgary.ca

Compared to their linear counterparts, branched alkylthiols experience greater steric hindrance, which disrupts the efficient packing of the alkyl chains. acs.orgnih.gov This disruption leads to a decrease in van der Waals interactions between adjacent molecules within a self-assembled monolayer. nih.gov The position of the branching is critical; branching near the thiol headgroup causes a more significant disruption to packing than branching further down the chain. acs.org Studies on other branched systems, like phospholipid bilayers, have shown that a methyl group introduced along the hydrocarbon chain creates unfavorable steric interactions, locally disrupting the packing, with the effect being maximal when the branch is near the middle of the chain. acs.org

This steric hindrance has direct thermodynamic consequences. For example, in ligand exchange reactions on nanocrystals, the exchange with branched thiols is less exothermic (smaller negative ΔH) and involves a smaller loss of entropy (smaller negative ΔS) compared to linear thiols. acs.orgnih.govhuji.ac.il The reduced exothermicity is a direct result of the weaker van der Waals forces due to poorer packing. nih.gov The lower entropy loss is attributed to the fact that the branched ligands retain more motional freedom in the packed state than linear chains, which can form more ordered, crystalline-like structures. nih.gov Therefore, branched thiols are sometimes referred to as "entropic ligands". acs.org

The tilt angle of the molecules in a SAM is also affected by steric hindrance. While linear alkanethiols on gold typically adopt a tilt angle of around 30° from the surface normal, branched thiols can exhibit significantly reduced tilt angles to accommodate the bulky side groups. acs.orguh.edu

Intermolecular Interactions and Packing Efficiency Studies (e.g., Van der Waals Forces)

The stability and structure of self-assembled systems of this compound are governed by a delicate balance of intermolecular interactions, primarily van der Waals forces between the alkyl chains and the sulfur-substrate bond.

Van der Waals interactions are the primary driving force for the ordering of alkyl chains in SAMs. rsc.orgaps.orgresearchgate.netwustl.edu In linear alkanethiols, these attractive forces lead to the formation of tightly packed, well-ordered, crystalline-like monolayers. rsc.orgwustl.edu The strength of these interactions increases with the length of the alkyl chain, contributing to the greater stability of SAMs formed from longer thiols. nih.gov

Molecular dynamics simulations of branched perfluoroalkyl thiols have shown that branching can, counterintuitively, lead to a tighter molecular packing and higher rigidity in some cases, especially when the branches themselves can interdigitate or form specific interactions. polimi.it While this is observed in fluorinated systems due to strong F-F interactions, for simple alkyl branches like in this compound, the dominant effect is steric disruption. polimi.it This disruption of packing efficiency directly influences the physical properties of the monolayer, such as its thickness and barrier properties. uh.edu Designing adsorbates with additional chains to fill void volumes is a strategy to enhance interchain interactions and conformational order in systems with bulky headgroups. uh.edu

Simulation of Self-Assembly Mechanisms on Surfaces

Computational simulations are indispensable for elucidating the dynamic process of self-assembly of thiols on surfaces. These simulations can track the movement of individual molecules and reveal the mechanisms leading to the formation of ordered monolayers.

Molecular dynamics (MD) and Monte Carlo (MC) simulations are commonly used to study the self-assembly of alkanethiols on gold and other substrates. researchgate.netnih.govdoi.org These simulations can model the initial adsorption of thiols from solution, their diffusion on the surface, and their eventual organization into ordered domains. cdnsciencepub.com

For branched thiols like this compound, simulations can reveal how the steric bulk of the methyl groups influences the assembly pathway. The process is often described as a two-step mechanism: a fast initial adsorption step leading to a partially covered, disordered layer, followed by a much slower reorganization phase where molecules arrange into a more ordered structure. cdnsciencepub.com

Simulations have shown that the final structure of the SAM is a result of the interplay between molecule-substrate interactions (the Au-S bond) and molecule-molecule interactions (van der Waals forces). nih.govaps.org The introduction of branching alters this balance, weakening the intermolecular forces and leading to different final structures compared to linear thiols. acs.orgnih.gov For instance, dissipative particle dynamics simulations have been used to model the self-assembly of branched nanocrystals functionalized with short-chain thiols, demonstrating that firm contacts between specific hydrophobic regions are crucial for forming ordered superstructures. acs.orgnih.gov These simulations highlight the importance of lateral diffusion and specific, directed interactions in achieving ordered assemblies. acs.orgnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules like this compound. tandfonline.comresearchgate.networldscientific.com These methods solve approximations to the Schrödinger equation to determine properties like molecular orbital energies, charge distributions, and reaction energetics.

One key application of quantum chemistry to thiols is the prediction of their acidity (pKa). The pKa is a crucial parameter that determines the ionization state of the thiol group (-SH vs. -S⁻) under different conditions. tandfonline.com DFT calculations, often combined with continuum solvent models like the Solvation Model based on Density (SMD), can predict pKa values with reasonable accuracy. osti.govnih.gov For instance, the M06-2X density functional combined with the 6-31+G(d,p) basis set and an optimized SMD model has been shown to yield mean unsigned errors of about 0.5 pKa units for a large set of thiols. osti.govnih.gov

DFT is also used to study the nature of the sulfur-gold bond, which is the anchor point for SAMs on gold surfaces. These calculations can determine the optimal adsorption geometry, binding energies, and the electronic structure of the interface. nih.govaps.org For example, DFT calculations have been used to compare the stability of different adsorption sites on the Au(111) surface and to understand how the presence of adatoms or vacancies affects the monolayer structure. nih.govaps.org

Furthermore, quantum chemical methods can be used to calculate bond dissociation energies (BDEs), providing information about the chemical stability of the molecule. worldscientific.com For instance, the B3P86 density functional has been shown to be accurate for computing C-SH bond BDEs in various thiol compounds. worldscientific.com This information is vital for predicting the reactivity of this compound in various chemical environments, including its potential for oxidation or other degradation pathways.

Applications of 3,7 Dimethyloctane 1 Thiol in Advanced Materials Science

Integration into Polymer Systems

Role as a Monomer or Side Chain Component in Functional Polymers (e.g., Conducting Polymers)

No available research articles or patents describe the use of 3,7-Dimethyloctane-1-thiol as a monomer or as a side chain component in the synthesis of functional polymers, including conducting polymers. The literature on functional and conducting polymers typically involves monomers with specific electronic or reactive properties that are not characteristic of a simple, saturated alkyl thiol like this compound.

Application in Thiol-Ene Photopolymerizations for Crosslinked Networks

Thiol-ene photopolymerization is a well-established method for creating crosslinked polymer networks. researcher.lifenih.govnih.gov This process relies on the reaction between multifunctional thiols (molecules with two or more -SH groups) and multifunctional 'enes' (molecules with carbon-carbon double bonds) to build a three-dimensional network structure. researchgate.net

This compound is a monofunctional thiol, meaning it possesses only one reactive thiol group. In the context of thiol-ene polymerization, monofunctional thiols cannot act as crosslinkers. Instead, they typically serve as chain transfer agents to control the molecular weight of the resulting polymer or as end-capping agents to modify the periphery of a polymer structure. However, no specific studies were identified that document the use of this compound for these particular roles in thiol-ene systems.

Chemical Reactivity and Mechanistic Investigations of 3,7 Dimethyloctane 1 Thiol

Thiol-Disulfide Interconversion Processes and Their Reversibility

The thiol group of 3,7-dimethyloctane-1-thiol is susceptible to oxidation, which can lead to the formation of a disulfide, bis(3,7-dimethyloctyl) disulfide. This reaction is a key process in the chemistry of thiols and is often reversible under appropriate conditions. The interconversion between the thiol and its corresponding disulfide is a fundamental redox process.

The oxidation of methanethiol, for instance, can be achieved using a mild oxidizing agent like iodine to produce dimethyl disulfide. wikipedia.org A similar principle applies to this compound. The general reaction is as follows:

2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻

Where R represents the 3,7-dimethyloctyl group. The forward reaction is an oxidation, while the reverse reaction, the cleavage of the disulfide bond to regenerate the thiol, is a reduction. This reversibility is crucial in various chemical and biological contexts.

In synthetic applications, the formation of disulfides can be a deliberate step. For example, the oxidation of thiols is a known method for producing disulfides. epo.org Conversely, the reduction of disulfides back to thiols is also a common transformation.

Nucleophilic Substitution Reactions Involving Thiolate Anions

The thiol group of this compound can be deprotonated by a base to form the corresponding thiolate anion, 3,7-dimethyloctane-1-thiolate. This thiolate is a potent nucleophile and can participate in a variety of nucleophilic substitution reactions. gacbe.ac.in Thiolate anions are generally considered excellent nucleophiles for SN2 reactions. gacbe.ac.in

A common application of this reactivity is the synthesis of thioethers (sulfides). The thiolate anion can displace a leaving group, such as a halide, from an alkyl halide in an SN2 reaction. For instance, the reaction of a thiolate anion with an alkyl halide yields a sulfide (B99878). gacbe.ac.in

A documented synthesis of this compound involves the reaction of 1-bromo-3,7-dimethyloctane (B123281) with thiourea (B124793), followed by hydrolysis. rsc.org This reaction proceeds via an SN2 mechanism, where the sulfur atom of thiourea acts as the nucleophile. The subsequent hydrolysis of the isothiouronium salt yields the thiol. rsc.org

The stereochemistry of such reactions is of significant interest. SN2 reactions are known to proceed with inversion of configuration at the carbon center bearing the leaving group. scribd.com When a chiral substrate is used, such as (S)-1-bromo-3,7-dimethyloctane, the resulting thiol will have the opposite configuration. The synthesis of (S)-3,7-dimethyloctane-1-thiol from (S)-1-bromo-3,7-dimethyloctane has been reported. wiley-vch.de

The table below summarizes a key nucleophilic substitution reaction for the synthesis of this compound.

Reaction TypeReagents/ConditionsMajor ProductYieldMechanism
Bromide displacementThiourea/H₂O, refluxThis compound87%SN2

Addition Reactions to Unsaturated Systems (e.g., Michael-type Additions, Thiol-Ene Click Chemistry)

The nucleophilic character of this compound and its corresponding thiolate allows it to participate in addition reactions to unsaturated systems. These reactions are powerful tools for carbon-sulfur bond formation.

Michael-type Additions: In the presence of a base, this compound can undergo a Michael-type addition to α,β-unsaturated carbonyl compounds. The thiolate anion acts as the nucleophile, attacking the β-carbon of the unsaturated system.

Thiol-Ene Click Chemistry: A prominent example of the addition of thiols to unsaturated systems is the thiol-ene reaction, a type of "click chemistry". mdpi.com This reaction involves the radical-mediated addition of a thiol to an alkene. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and can proceed under thermal or photochemical conditions.

A reported synthesis of 3,7-dimethyloctyl ethanethiolate involves the refluxing of 3,7-dimethyloctene with thioacetic acid in the presence of AIBN. core.ac.uknih.gov This is a classic example of a thiol-ene reaction where the thiol adds across the double bond of the alkene. The subsequent hydrolysis of the thioester yields this compound. core.ac.uknih.gov

The thiol-ene reaction is known for its high efficiency and functional group tolerance, making it a versatile method for surface modification and polymer synthesis. rsc.org

Redox Chemistry of the Thiol Moiety and Formation of Sulfenic Acids

The sulfur atom in this compound can exist in various oxidation states, leading to a rich redox chemistry. Besides the thiol-disulfide interconversion, the thiol moiety can be oxidized to form a range of sulfur-containing acids.

Oxidation of thiols can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). upertis.ac.id The formation of a sulfenic acid is often the initial step in the oxidation of a thiol. Sulfenic acids are generally unstable intermediates and can undergo further reactions. nih.gov In the metabolic activation of the antithrombotic prodrug prasugrel, a thiolactone is metabolized to a sulfenic acid intermediate. nih.gov This intermediate can then react with various nucleophiles. nih.gov

The oxidation of thiols to sulfonic acids is a known synthetic transformation. epo.org For instance, the oxidation of saturated hydrocarbons with SO₂/O₂ catalyzed by a vanadium species can produce sulfonic acids. epo.org

Stereoselective Reactions and the Influence of Chiral Centers within the Branched Alkyl Chain

The presence of a chiral center at the C3 position of this compound introduces the possibility of stereoselectivity in its reactions. The chiral environment can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another.

The synthesis of enantiomerically pure (S)-3,7-dimethyloctane-1-thiol has been achieved, enabling the study of its stereoselective reactions. wiley-vch.de In one instance, (S)-3,7-dimethyloctane-1-thiol was used in the synthesis of 3,4-bis((S)-3,7-dimethyloctylthio)thiophene, demonstrating the incorporation of the chiral moiety into a larger molecule. wiley-vch.de

The influence of chiral centers on nucleophilic substitution reactions is well-documented. For example, the hydrolysis of 3-chloro-3,7-dimethyloctane results in a product with an excess of inversion of configuration, indicating that the reaction proceeds with some degree of stereochemical control. gacbe.ac.inscribd.comgoogleapis.com

Furthermore, the chirality of the branched alkyl chain can influence the properties of materials into which it is incorporated. For example, poly(phenylacetylene)s with a chiral (S)-3,7-dimethyloctyloxy side chain have been shown to exhibit temperature-dependent helical inversions. rsc.org While this example involves an ether linkage, it highlights how the chiral 3,7-dimethyloctyl group can impart unique stereochemical properties to macromolecules.

The table below details compounds related to the stereoselective reactions of this compound.

Compound NameRole/Significance
(S)-3,7-dimethyloctane-1-thiolChiral starting material for stereoselective synthesis.
(S)-1-bromo-3,7-dimethyloctaneChiral precursor for the synthesis of (S)-3,7-dimethyloctane-1-thiol.
3,4-bis((S)-3,7-dimethyloctylthio)thiopheneProduct of a reaction involving (S)-3,7-dimethyloctane-1-thiol, demonstrating the incorporation of the chiral group.
3-chloro-3,7-dimethyloctaneSubstrate in a nucleophilic substitution reaction where the chiral center influences the stereochemical outcome.
Poly[3,4,5-tris((S)-3,7-dimethyloctyloxy)phenylacetylene]A polymer where the chiral side chain induces helical structures.

Table of Mentioned Chemical Compounds

Chemical Name
This compound
Bis(3,7-dimethyloctyl) disulfide
Dimethyl disulfide
Iodine
Methanethiol
3,7-Dimethyloctane-1-thiolate
1-Bromo-3,7-dimethyloctane
Thiourea
(S)-1-Bromo-3,7-dimethyloctane
(S)-3,7-dimethyloctane-1-thiol
3,7-Dimethyloctene
Thioacetic acid
Azobisisobutyronitrile (AIBN)
3,7-Dimethyloctyl ethanethiolate
Prasugrel
Sulfenic acid
Sulfinic acid
Sulfonic acid
3,4-bis((S)-3,7-dimethyloctylthio)thiophene
3-Chloro-3,7-dimethyloctane
Poly[3,4,5-tris((S)-3,7-dimethyloctyloxy)phenylacetylene]

Broader Contextual Relevance and Future Research Directions

Structural Analogues and Related Branched Isoprenoid-Derived Compounds in Complex Chemical Systems

Branched isoprenoid-derived compounds, including thiols structurally related to 3,7-dimethyloctane-1-thiol, are significant in the field of geochemistry, where they serve as molecular fossils or biomarkers. fiveable.meresearchgate.net These compounds, found in sediments and crude oils, provide valuable insights into the diagenetic pathways of organic matter and the redox conditions of past depositional environments. fiveable.meseahipublications.org The carbon skeleton of these molecules can be traced back to biological precursors, such as the phytyl side chain of chlorophyll. seahipublications.org

The presence and distribution of isoprenoid alkanes like pristane and phytane are well-established indicators used in petroleum exploration to assess the source, maturity, and biodegradation of crude oils. researchgate.netseahipublications.org While isoprenoid alkanes are extensively studied, their thiolated counterparts, such as this compound, represent an area of growing interest. The sulfurization of isoprenoid alcohols during early diagenesis is a key process in the formation of these organosulfur compounds in sedimentary environments. rowan.edu The study of these isoprenoid thiols can offer a more detailed understanding of the sulfur cycle in geological settings and the processes of petroleum formation and alteration. researchgate.net

The complex mixtures of organic compounds found in petroleum and sedimentary rocks present a challenging analytical landscape. However, the identification of specific isoprenoid thiols can help to unravel the intricate geochemical history of these materials. Future research in this area will likely focus on developing more sensitive analytical techniques to detect and quantify these compounds, and on using their isotopic signatures to further refine models of paleoenvironments.

Conceptual Advances in Branched Alkyl Thiol Chemistry and its Generalizability

The synthesis of branched alkyl thiols, particularly those with defined stereochemistry, presents unique challenges and opportunities in organic chemistry. While the synthesis of tertiary thiols has seen significant advancements through asymmetric methodologies, the principles can be extended to other branched structures. beilstein-journals.orgehu.esrsc.orgresearchgate.net The development of stereoselective methods for the construction of carbon-sulfur bonds is crucial for accessing optically active thiol derivatives, which are important in various applications, including pharmaceuticals and chiral catalysts.

One of the key conceptual advances in thiol chemistry is the advent of "click" reactions, such as the thiol-ene and thiol-yne reactions. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. rsc.org They provide a versatile platform for the synthesis of complex molecular architectures, including hyperbranched polymers and functionalized surfaces, from branched thiol building blocks. rsc.org The radical addition of hydrogen sulfide (B99878) or thiols to branched alkenes is another important route for the synthesis of this class of compounds. libretexts.orgyoutube.comresearchgate.netorganicchemistrytutor.com

The generalizability of these synthetic methods allows for the creation of a wide range of branched alkyl thiols with tailored properties. For instance, the principles of asymmetric synthesis developed for tertiary thiols can be adapted to create chiral secondary thiols like this compound with high enantiomeric purity. Furthermore, the functionalization of this molecule through click chemistry can lead to the development of novel polymers and materials with unique properties imparted by the branched alkyl structure. Future research will likely focus on expanding the scope of these synthetic methods to include a wider range of branched thiols and on exploring their applications in catalysis and materials science.

Emerging Research Avenues for this compound in Chemical Synthesis and Materials Innovation

The distinct structural features of this compound, namely its branched alkyl chain and terminal thiol group, make it an interesting candidate for emerging applications in chemical synthesis and materials innovation. The thiol group provides a versatile handle for a variety of chemical transformations, enabling its use as a building block for more complex molecules and materials.

In the realm of materials science, there is a growing interest in the use of thiols for the functionalization of surfaces and nanoparticles. researchgate.netrsc.orguh.eduresearchgate.netnih.govdigitellinc.commdpi.com Self-assembled monolayers (SAMs) of alkanethiols on gold and other metal surfaces are a well-established technology for modifying surface properties such as wettability and adhesion. rsc.orguh.eduresearchgate.net The branched structure of this compound could lead to the formation of SAMs with different packing densities and organizational motifs compared to their linear counterparts, potentially offering unique surface properties. These functionalized surfaces could find applications in areas such as biocompatible coatings, sensors, and molecular electronics.

Furthermore, the incorporation of branched alkyl thiols into polymer structures can significantly influence the properties of the resulting materials. For example, they can be used to create hyperbranched polymers with low viscosity and a high degree of functionality. rsc.org The isoprenoid-like structure of this compound could also be exploited in the design of novel biomaterials or in applications related to nanotechnology and drug delivery. nih.govnih.govresearchgate.net Future research is expected to explore the synthesis of polymers and nanoparticles incorporating this compound and to investigate the impact of its branched structure on the performance of these advanced materials. creative-proteomics.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3,7-Dimethyloctane-1-thiol and characterizing its purity in nanoparticle ligand studies?

  • Methodological Answer : The compound is synthesized via a modified Brust-Schiffrin method, using 11-mercaptoundecanoic acid (MUA) and branched this compound (brOT) ligands. The synthesis involves reducing gold chloride (HAuCl₄) with sodium borohydride (NaBH₄) in the presence of thiol ligands at controlled ratios (e.g., MUA:brOT = 1:1 to 1:4) . Purity is assessed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Nanoparticle ligand distribution is characterized via scanning tunneling microscopy (STM), which reveals random ligand arrangements due to brOT's branched structure inhibiting nanodomain formation .

Q. How does the branched structure of this compound influence its role as a ligand in gold nanoparticle stabilization compared to linear thiols?

  • Methodological Answer : The branched structure disrupts ordered ligand packing, as confirmed by STM, leading to homogeneous surface hydration and reduced Coulombic attraction between nanoparticles. This contrasts with linear thiols (e.g., 1-octanethiol), which form hydrophobic nanodomains and Janus-type nanoparticles. Researchers should compare colloidal stability via dynamic light scattering (DLS) and zeta potential measurements under varying pH and ionic strength conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in ligand arrangement data when using this compound versus linear thiols in nanoparticle synthesis?

  • Methodological Answer : Contradictions arise from differing analytical techniques (e.g., STM vs. X-ray photoelectron spectroscopy). To address this, employ complementary methods:

  • STM for nanoscale surface topology.
  • Small-angle X-ray scattering (SAXS) for bulk ligand distribution.
  • Molecular dynamics simulations to model branched vs. linear ligand behavior.
    For example, brOT's random arrangement reduces nanoparticle aggregation in high-salt environments, whereas linear thiols exhibit phase-separated domains that destabilize colloids .

Q. What integrated experimental-computational approaches elucidate this compound's reactivity in thiol-ene "click" chemistry?

  • Methodological Answer : Combine base-initiated thiol-Michael additions (e.g., with N-substituted maleimides) and CBS-QB3 computational modeling to study regioselectivity. Experimentally, track reaction progress via ¹H NMR and mass spectrometry. Computationally, calculate activation energies for thiol-ene vs. thiol-yne pathways. For instance, brOT’s steric hindrance may favor anti-Markovnikov addition in radical-mediated reactions, but base conditions show exclusive maleimide alkene selectivity .

Q. How do ligand-to-gold ratios impact the functional properties of brOT-stabilized nanoparticles in catalytic or biomedical applications?

  • Methodological Answer : Vary MUA:brOT ratios (e.g., 1:1 to 1:4) during synthesis and evaluate:

  • Catalytic activity : Test hydrogenation rates using UV-Vis spectroscopy.
  • Biocompatibility : Assess cytotoxicity via MTT assays.
    Higher brOT content increases hydrophobicity, enhancing membrane permeability but reducing catalytic site accessibility. Optimize ratios using design-of-experiments (DoE) frameworks .

Data Contradiction Analysis

  • Issue : Conflicting reports on brOT's colloidal stability under acidic vs. alkaline conditions.
    • Resolution : Perform pH-dependent DLS and zeta potential titrations. brOT’s stability is pH-insensitive due to non-ionic hydration, unlike MUA-dominated systems, which aggregate at low pH due to protonated carboxyl groups .

Methodological Best Practices

  • Use STM for direct ligand arrangement visualization.
  • Pair theoretical models (e.g., density functional theory) with experimental data to predict brOT’s behavior in novel reactions .
  • Validate synthesis reproducibility via batch-to-batch NMR and HPLC comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.